

Spectroscopic Data of 4,16-Dibromo[2.2]paracyclophane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,16-Dibromo[2.2]paracyclophane

Cat. No.: B2971550

[Get Quote](#)

This technical guide provides an in-depth analysis of the spectroscopic data for **4,16-Dibromo[2.2]paracyclophane**, a key intermediate in the synthesis of advanced materials and a molecule of significant interest to researchers in materials science and drug development. The unique strained structure of the [2.2]paracyclophane core, combined with the electronic influence of the bromine substituents, gives rise to distinct spectroscopic signatures. Understanding these spectral features is paramount for confirming the successful synthesis and purity of this compound, as well as for predicting its reactivity and photophysical properties.

Introduction to 4,16-Dibromo[2.2]paracyclophane

4,16-Dibromo[2.2]paracyclophane is a disubstituted derivative of [2.2]paracyclophane, a fascinating molecule comprised of two benzene rings held in a face-to-face arrangement by two ethylene bridges. This constrained geometry forces the aromatic rings into a non-planar, boat-like conformation, leading to significant ring strain and transannular electronic interactions. The bromine atoms at the 4 and 16 positions, located on opposite decks of the cyclophane system, further modulate its electronic properties and provide synthetic handles for subsequent functionalization. Accurate characterization through spectroscopic methods is the cornerstone of its application in creating novel polymers, chiral ligands, and functional materials with tailored electronic and optical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **4,16-Dibromo[2.2]paracyclophane**. The strained nature of the [2.2]paracyclophane scaffold results

in a unique chemical shift dispersion in both ^1H and ^{13}C NMR spectra, which is highly sensitive to the substitution pattern.

^1H NMR Spectroscopy

The proton NMR spectrum of **4,16-Dibromo[2.2]paracyclophane** provides a wealth of information regarding the symmetry and electronic environment of the molecule. The transannular shielding effect of the opposing benzene ring causes a characteristic upfield shift of the aromatic protons compared to typical aromatic compounds.

Experimental Protocol:

A typical ^1H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. A sample of **4,16-Dibromo[2.2]paracyclophane** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard. The data is processed with a line broadening of 0.3 Hz.

Data Interpretation:

The ^1H NMR spectrum of **4,16-Dibromo[2.2]paracyclophane** is expected to exhibit a complex pattern of signals for both the aromatic and the aliphatic ethylene bridge protons. The symmetry of the molecule (C_2h) dictates the number of unique proton environments. The aromatic protons will appear as a set of multiplets in the region of δ 6.0-7.0 ppm. The ethylene bridge protons, due to their diastereotopic nature and restricted rotation, will also show complex multiplets, typically in the range of δ 2.5-4.0 ppm. The specific chemical shifts and coupling constants are highly diagnostic of the 4,16-substitution pattern.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum complements the ^1H NMR data and provides direct information about the carbon framework of the molecule.

Experimental Protocol:

A ^{13}C NMR spectrum is typically recorded at 100 MHz or 125 MHz using the same sample prepared for ^1H NMR spectroscopy. A proton-decoupled sequence is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.

Data Interpretation:

The ^{13}C NMR spectrum of **4,16-Dibromo[2.2]paracyclophane** will show distinct signals for the aromatic and aliphatic carbons. The carbons directly attached to the bromine atoms (C4 and C16) will be significantly deshielded and can be found in the region of δ 130-140 ppm. The other aromatic carbons will resonate in the typical aromatic region (δ 120-140 ppm), with their precise chemical shifts influenced by the bromine substituents and the transannular strain. The aliphatic carbons of the ethylene bridges will appear in the upfield region, typically around δ 30-40 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups and overall structural features of **4,16-Dibromo[2.2]paracyclophane**.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film by depositing a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Data Interpretation:

The IR spectrum of **4,16-Dibromo[2.2]paracyclophane** will be characterized by several key absorption bands:

- Aromatic C-H stretching: Weak to medium bands in the region of 3100-3000 cm^{-1} .
- Aliphatic C-H stretching: Medium to strong bands in the region of 3000-2850 cm^{-1} .
- Aromatic C=C stretching: Several sharp bands of variable intensity in the region of 1600-1450 cm^{-1} .
- C-Br stretching: A strong absorption band in the fingerprint region, typically around 600-500 cm^{-1} .
- Out-of-plane C-H bending: Strong bands in the 900-675 cm^{-1} region, which are characteristic of the substitution pattern on the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of **4,16-Dibromo[2.2]paracyclophane**, as well as insights into its fragmentation pathways.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with high-energy electrons.

Data Interpretation:

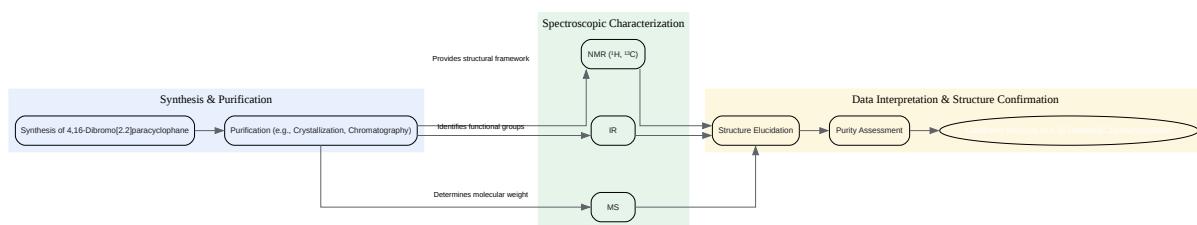
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak ($[M]^+$) due to the presence of two bromine atoms (^{79}Br and ^{81}Br in approximately a 1:1 ratio). This will result in a set of peaks at m/z 364, 366, and 368 with a relative intensity ratio of approximately 1:2:1. The fragmentation pattern will likely involve the loss of bromine atoms and cleavage of the ethylene bridges.

Summary of Spectroscopic Data

Spectroscopic Technique	Key Features and Expected Values
^1H NMR (CDCl_3)	Aromatic protons (δ 6.0-7.0 ppm), Aliphatic protons (δ 2.5-4.0 ppm)
^{13}C NMR (CDCl_3)	C-Br (δ 130-140 ppm), Aromatic C (δ 120-140 ppm), Aliphatic C (δ 30-40 ppm)
IR (KBr)	\sim 3050 cm^{-1} (Ar-H), \sim 2950 cm^{-1} (Al-H), \sim 1500 cm^{-1} (C=C), \sim 550 cm^{-1} (C-Br)
MS (EI)	$[M]^+$ isotopic cluster at m/z 364, 366, 368 (1:2:1 ratio)

Logical Relationships in Spectroscopic Analysis

The interpretation of the spectroscopic data for **4,16-Dibromo[2.2]paracyclophane** relies on the logical correlation of information from different techniques to build a cohesive structural picture.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, spectroscopic characterization, and structural confirmation of **4,16-Dibromo[2.2]paracyclophane**.

Conclusion

The comprehensive spectroscopic analysis of **4,16-Dibromo[2.2]paracyclophane** through NMR, IR, and MS provides an unambiguous structural confirmation. The characteristic spectral features arising from its unique strained geometry and dibromo-substitution pattern serve as a reliable fingerprint for this important synthetic intermediate. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge required for the accurate identification and quality control of **4,16-Dibromo[2.2]paracyclophane**, thereby facilitating its application in the development of next-generation materials and therapeutics.

- To cite this document: BenchChem. [Spectroscopic Data of 4,16-Dibromo[2.2]paracyclophane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2971550#spectroscopic-data-nmr-ir-ms-for-4-16-dibromo-2-2-paracyclophane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com